Destrifluoroethoxy Lansoprazole - 60524-97-2

Destrifluoroethoxy Lansoprazole

Catalog Number: EVT-1478532
CAS Number: 60524-97-2
Molecular Formula: C14H13N3OS
Molecular Weight: 271.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lansoprazole is a substituted benzimidazole belonging to the proton pump inhibitor (PPI) class of drugs. [, , , , , , ] PPIs like Lansoprazole are commonly used in treating acid-related disorders by inhibiting the H+/K+-ATPase enzyme system found in gastric parietal cells. [, , , , , , , ]

N-methyl Lansoprazole is a derivative of Lansoprazole investigated for its potential as a Positron Emission Tomography (PET) imaging agent for tau proteins. [, ] Tau proteins are implicated in neurodegenerative diseases like Alzheimer's disease. [, ]

Synthesis Analysis

Lansoprazole: The synthesis of Lansoprazole involves multiple steps, usually starting with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine reacting with 2-mercaptobenzimidazole. [] The resulting thioether is then oxidized to form the sulfoxide, followed by further modifications to introduce the benzimidazole moiety and the final Lansoprazole structure. []

N-methyl Lansoprazole: The synthesis of [18F]N-methyl Lansoprazole, a radiolabeled version for PET imaging, utilizes a novel method involving radiofluorination of a gem-difluoro enol ether precursor. [] This method allows for clinical production of the radiotracer with good yield and purity. []

Molecular Structure Analysis

Lansoprazole: Lansoprazole contains a benzimidazole ring system linked to a pyridine ring via a sulfoxide group. [, , , , , ] The pyridine ring is further substituted with a methyl group and a 2,2,2-trifluoroethoxy group. [, , , , , ]

N-methyl Lansoprazole: This derivative has a methyl group attached to the nitrogen atom of the benzimidazole ring, distinguishing it from the parent Lansoprazole. [, ]

Mechanism of Action

Lansoprazole: Lansoprazole acts as a prodrug that requires activation in the acidic environment of the parietal cell canaliculi. [, , , , , , ] Once activated, it binds to the H+/K+-ATPase enzyme, blocking the final step of acid secretion into the gastric lumen. [, , , , , , ] This potent and long-lasting inhibition of acid secretion makes Lansoprazole effective in treating various acid-related disorders. [, , , , , , ]

N-methyl Lansoprazole: This derivative exhibits high affinity for tau aggregates in vitro. [, ] While the precise mechanism for this binding remains unclear, it forms the basis for its development as a potential PET imaging agent. [, ]

Physical and Chemical Properties Analysis
  • Appearance: White or almost white powder. [, , , , , ]
  • Solubility: Practically insoluble in water, freely soluble in methanol, sparingly soluble in ethanol. [, , , , , ]
  • Melting Point: Approximately 166°C. [, , , , , ]
  • pKa: 8.8 (pyridine nitrogen), 4.0 (benzimidazole nitrogen). [, , , , , ]
  • Chirality: Exists as a racemic mixture of two enantiomers. [, , , , , ]
Applications
  • Gastroesophageal reflux disease (GERD): [, , , , , , ] Lansoprazole effectively heals erosive esophagitis and provides relief from heartburn and regurgitation. [, , , , , , ]
  • Peptic ulcer disease: [, , , ] Lansoprazole effectively heals gastric and duodenal ulcers caused by H. pylori infection or NSAID use. [, , , ]
  • Zollinger-Ellison syndrome: [, , , , , , ] Lansoprazole controls excessive gastric acid secretion in this rare condition. [, , , , , ]

N-methyl Lansoprazole:

  • Potential PET imaging agent: [, ] Preclinical studies suggest N-methyl Lansoprazole can penetrate the blood-brain barrier and exhibit binding to tau aggregates. [, ] This property makes it a candidate for developing a PET imaging agent for diagnosing and monitoring tauopathies. [, ]
Future Directions
  • Exploring new therapeutic applications: Research can investigate the potential benefits of Lansoprazole in conditions like Barrett's esophagus, non-alcoholic fatty liver disease, and cancer. [, ]
  • Understanding its impact on the gut microbiome: As PPIs can alter gastric pH, studying their effects on the gut microbiome and potential implications for health and disease is crucial. []
  • Developing personalized treatment strategies: Investigating the influence of genetic factors on Lansoprazole metabolism and response could help tailor treatment for individual patients. []
  • Clinical trials for PET imaging: Further research is needed to translate the promising preclinical findings into clinical trials for evaluating its efficacy and safety as a tau PET imaging agent in humans. [, ]
  • Optimizing radiolabeling and pharmacokinetic properties: Research can focus on improving the radiolabeling yield and pharmacokinetic profile of N-methyl Lansoprazole to enhance its suitability for PET imaging. [, ]

Lansoprazole

Compound Description: Lansoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related disorders like gastric ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. [, , , , , , , , , , , , , , , , , , , , , , , , ] It acts by irreversibly blocking the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells, thereby inhibiting gastric acid secretion. [, ]

Relevance: Lansoprazole is the parent compound of Destrifluoroethoxy Lansoprazole. Destrifluoroethoxy Lansoprazole is a lansoprazole derivative where a trifluoroethoxy group (-OCH2CF3) is introduced to the lansoprazole structure. [] This modification could potentially alter the molecule's pharmacokinetic and pharmacodynamic properties.

Omeprazole

Compound Description: Omeprazole, similar to lansoprazole, belongs to the PPI class of drugs and is used to treat conditions like GERD, peptic ulcers, and Zollinger-Ellison syndrome. [, , , ] It functions by inhibiting the proton pump, reducing gastric acid production. [, ]

Relevance: Omeprazole shares the same therapeutic class as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [, ] Both omeprazole and lansoprazole are PPIs, targeting the H+/K+-ATPase enzyme system in gastric parietal cells.

Pantoprazole

Compound Description: Pantoprazole is another PPI prescribed for conditions like GERD, erosive esophagitis, and pathological hypersecretory conditions. [, , ] It inhibits gastric acid secretion by irreversibly binding to the proton pump. []

Relevance: Pantoprazole is another PPI, similar in mechanism of action and therapeutic applications to Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [, , ] These drugs belong to the same pharmacological class and share a common target.

Rabeprazole

Compound Description: Rabeprazole, another PPI, is utilized in the treatment of conditions involving excessive gastric acid secretion, such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. [, ] It inhibits acid secretion by blocking the final step in the gastric acid secretory pathway. []

Relevance: Rabeprazole, being a PPI, shares the same drug class and mechanism of action as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [, ] This makes it structurally and pharmacologically relevant for comparison.

Esomeprazole

Compound Description: Esomeprazole is the S-enantiomer of omeprazole, another PPI used to treat conditions caused by excessive gastric acid production. [, ] Like other PPIs, it inhibits the H+/K+-ATPase enzyme system. []

Relevance: Esomeprazole, being a PPI, is part of the same pharmacological class as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [] It is structurally related to lansoprazole and shares a similar mechanism of action.

Vonoprazan

Compound Description: Vonoprazan represents a novel class of drugs called potassium-competitive acid blockers (P-CABs). [, , , , , , , , ] Unlike PPIs, which require activation in an acidic environment, vonoprazan directly and reversibly inhibits the potassium-binding site of H+/K+-ATPase, providing rapid and sustained acid suppression. [, , , , ] It is used for the treatment of GERD and the eradication of Helicobacter pylori infection. [, , , , , ]

Relevance: Although vonoprazan has a different mechanism of action compared to lansoprazole, both target the same enzyme, H+/K+-ATPase, involved in gastric acid secretion. [, , , , ] This shared target makes vonoprazan relevant in understanding the potential effects of structural modifications to Destrifluoroethoxy Lansoprazole.

Tegoprazan

Compound Description: Tegoprazan is another novel P-CAB that demonstrates potent and reversible inhibition of H+/K+-ATPase. [, ] It exhibits rapid onset and prolonged duration of action, making it effective in treating acid-related disorders. [, ]

Relevance: Tegoprazan, similar to vonoprazan, shares the same target as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole, despite belonging to a different drug class (P-CABs). [, ] Comparing their activities and properties can provide insights into structure-activity relationships.

Famotidine

Compound Description: Famotidine belongs to the histamine H2-receptor antagonist class of drugs. [] It blocks the action of histamine on parietal cells in the stomach, thereby reducing gastric acid production. [] Famotidine is used to treat peptic ulcers, GERD, and Zollinger-Ellison syndrome. []

Relevance: Although famotidine belongs to a different drug class than lansoprazole, both drugs ultimately reduce gastric acid production, albeit through different mechanisms. [] Comparing the effects of Destrifluoroethoxy Lansoprazole with famotidine might highlight the advantages and disadvantages of targeting different pathways for acid suppression.

Properties

CAS Number

60524-97-2

Product Name

Destrifluoroethoxy Lansoprazole

Molecular Formula

C14H13N3OS

Molecular Weight

271.34

Synonyms

2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.